1-(3-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile
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Overview
Description
1-(3-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile is an organic compound with a unique structure that combines a pyridine ring substituted with a methoxy group and a cyclobutane ring attached to a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile typically involves the following steps:
Formation of the Pyridine Ring:
Cyclobutane Ring Formation: The cyclobutane ring is formed through a cycloaddition reaction, where a suitable diene and dienophile are reacted under specific conditions to form the four-membered ring.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(3-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)cyclobutane-1-carbonitrile: Similar structure but lacks the methoxy group.
1-(2,4-Dimethoxypyridin-3-yl)cyclobutane-1-carbonitrile: Contains additional methoxy groups on the pyridine ring.
Uniqueness
1-(3-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile is unique due to the presence of the methoxy group at the 3-position of the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(3-methoxypyridin-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-14-9-4-2-7-13-10(9)11(8-12)5-3-6-11/h2,4,7H,3,5-6H2,1H3 |
InChI Key |
RMHJDZYKRQPCBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C2(CCC2)C#N |
Origin of Product |
United States |
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